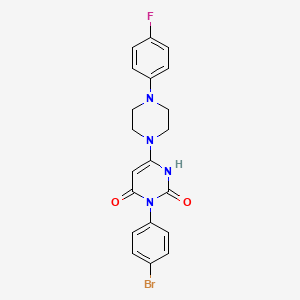
3-(4-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18BrFN4O2 and its molecular weight is 445.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H20BrFN2O3 with a molecular weight of approximately 435.293 g/mol. The structure features a pyrimidine core substituted with a bromophenyl group and a piperazine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the piperazine and bromophenyl components into the pyrimidine framework. Specific synthetic pathways can vary but generally include:
- Formation of the pyrimidine ring via cyclization reactions.
- Introduction of the piperazine and bromophenyl groups through nucleophilic substitutions or coupling reactions.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing piperazine have shown effectiveness against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific kinases or modulation of apoptotic pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) as low as 31.25 µg/mL against various pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Bromine and fluorine substitutions on the phenyl rings enhance lipophilicity and possibly improve bioavailability.
- The presence of the piperazine moiety is often linked to increased interaction with biological targets such as enzymes or receptors involved in tumor growth or microbial resistance mechanisms.
Study 1: Anticancer Evaluation
A study involving a series of pyrimidine derivatives demonstrated that compounds similar to This compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The findings suggest that modifications to the piperazine substituent can significantly impact anticancer efficacy .
Study 2: Antimicrobial Testing
In another investigation, derivatives were tested for their antimicrobial properties against E. coli and S. aureus. The results indicated that certain substitutions on the pyrimidine ring led to enhanced activity compared to standard antibiotics like ampicillin .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H20BrFN2O3 |
| Molecular Weight | 435.293 g/mol |
| Anticancer Activity | Effective against HCT-116, MCF-7, A549 |
| Antimicrobial Activity | MIC as low as 31.25 µg/mL |
| Key Substituents | Bromine, Fluorine |
特性
IUPAC Name |
3-(4-bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN4O2/c21-14-1-5-17(6-2-14)26-19(27)13-18(23-20(26)28)25-11-9-24(10-12-25)16-7-3-15(22)4-8-16/h1-8,13H,9-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARDZJCSDCZMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














